5-{[(1-phenylethyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione
Description
5-{[(1-phenylethyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione is a heterocyclic compound that features a pyrimidine ring substituted with a phenylethylamino group
Properties
IUPAC Name |
6-hydroxy-5-(1-phenylethyliminomethyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-8(9-5-3-2-4-6-9)14-7-10-11(17)15-13(19)16-12(10)18/h2-8H,1H3,(H3,15,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIKFIMVRVABIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N=CC2=C(NC(=O)NC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(1-phenylethyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves the condensation of barbituric acid derivatives with phenylethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as methanol or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-{[(1-phenylethyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield N-oxides, while reduction can produce secondary amines
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-{[(1-phenylethyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Barbituric Acid Derivatives: Compounds like 1,3-dimethylbarbituric acid share a similar pyrimidine core structure.
Phenylethylamine Derivatives: Compounds such as N-phenylethylamine have a similar phenylethylamino group.
Uniqueness
5-{[(1-phenylethyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione is unique due to the combination of its pyrimidine core and phenylethylamino substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
